molecular formula C17H13NO4 B11163037 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11163037
M. Wt: 295.29 g/mol
InChI Key: XQWYQEYMOMAQNN-UHFFFAOYSA-N
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Description

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, anti-HIV, antihyperlipidemic, and antitumor properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to produce 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. Finally, the condensation of this compound with benzaldehyde yields the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial and antifungal activities are believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide can be compared with other coumarin derivatives, such as:

What sets this compound apart is its unique combination of biological activities and its potential for use in multiple scientific research applications .

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-[4-(2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C17H13NO4/c18-16(19)10-21-13-7-5-11(6-8-13)14-9-12-3-1-2-4-15(12)22-17(14)20/h1-9H,10H2,(H2,18,19)

InChI Key

XQWYQEYMOMAQNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)N

Origin of Product

United States

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